![molecular formula C9H14N2O B1488657 N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine CAS No. 1250217-15-2](/img/structure/B1488657.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine
Overview
Description
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine, also known as CX516, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Target of Action
A similar compound, a tripeptide resulting from the formal condensation of the carboxy group of n-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-l-alanyl-l-valine with the amino group of benzyl (2e,4s)-4-(l-leucylamino)-5-[(3s)-2-oxopyrrolidin-3-yl]pent-2-enoate, is known to inhibit the main protease of sars-cov-2 .
Advantages and Limitations for Lab Experiments
One advantage of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine is its potency and selectivity for AMPA receptors, which makes it an ideal tool for studying the role of these receptors in neurological disorders. However, its effects on other neurotransmitter systems and potential off-target effects need to be carefully considered. Additionally, the high cost of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine may limit its use in some research applications.
Future Directions
Future research on N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine should focus on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It is also important to investigate the long-term effects and safety of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine in humans. Furthermore, the development of more potent and selective AMPA receptor modulators may lead to the discovery of new treatments for neurological disorders.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory, and increase synaptic plasticity in animal models. N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine has also been investigated as a potential treatment for drug addiction and alcoholism.
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(11-12-7)6-10-8-3-2-4-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOOCKEZMSKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
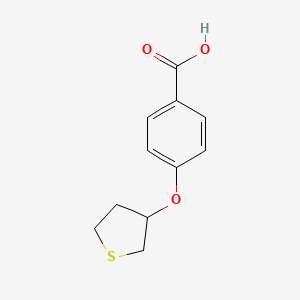
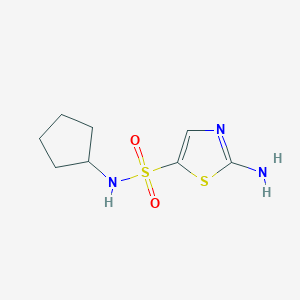
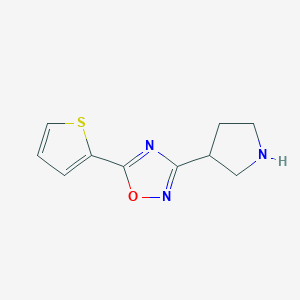

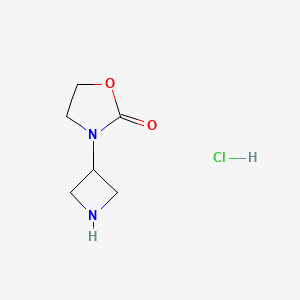

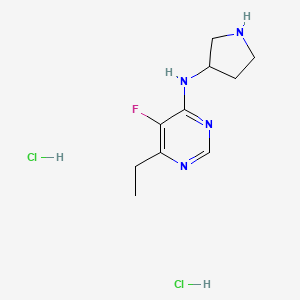
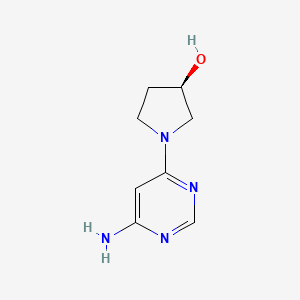
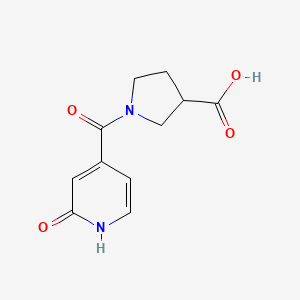
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
